

Kopsinine chemical properties and reactivity

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An In-depth Technical Guide to the Chemical Properties and Reactivity of Kopsinine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of **kopsinine**, an indole alkaloid. The information is compiled from various scientific sources to support research and development activities.

Chemical and Physical Properties

Kopsinine is a complex indole alkaloid with a hexacyclic ring system.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C21H26N2O2	[1]
Molecular Weight	338.4 g/mol	[1]
IUPAC Name	methyl (1R,9R,16R,18R,21S)-2,12- diazahexacyclo[14.2.2.1 ⁹ ,1 ² .0 ¹ , ⁹ .0 ³ , ⁸ .0 ¹⁶ , ²¹]henicosa-3,5,7- triene-18-carboxylate	[1]
CAS Number	559-51-3	[2]
Appearance	Not explicitly stated in the provided results; likely a crystalline solid.	
Melting Point	Not explicitly found in the search results.	
Boiling Point	Not applicable; likely decomposes at high temperatures.	
Solubility	Not explicitly found in the search results; likely soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.	
UV Absorption (λmax)	212, 245, 295 nm	[3]
Infrared (IR) Spectrum	Key absorptions indicating NH (~3348 cm ⁻¹) and ester (C=O, ~1729 cm ⁻¹) functional groups.	[3]
¹ H and ¹³ C NMR	The spectroscopic data of synthetically produced kopsinine have been reported to be identical to the natural product.[4]	



The molecular formula

C22H28N2O3, closely related to

Mass Spectrum kopsinine, shows a molecular

ion at m/z 368 in EI-mass

spectrometry.[3]

Chemical Reactivity

The reactivity of **kopsinine** is dictated by its constituent functional groups: an indole nucleus, a tertiary amine, and a methyl ester.

Reactivity of the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic attack, with the C3 position being the most reactive.[5][6] However, in **kopsinine**, the indole nitrogen is part of a complex, strained ring system, which may influence its typical reactivity. The indole moiety can also undergo oxidation reactions.[6]

Reactivity of the Ester Group

The methyl ester functional group in **kopsinine** is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.[7][8] [9] The rate of hydrolysis is influenced by pH and temperature.[10]

Reactivity of the Amine Groups

Kopsinine contains two tertiary amine nitrogens. These are basic centers and can be protonated by acids to form salts. The lone pair of electrons on these nitrogens can also act as nucleophiles in various reactions.

Skeletal Transformations and Stability

Kopsinine is a structurally complex molecule. Its stability can be affected by factors such as pH, temperature, and light. The ester linkage is a potential site for degradation through hydrolysis.[7][9] Indole alkaloids, in general, can be sensitive to oxidation.[6] The complex polycyclic structure of **kopsinine**, however, imparts significant rigidity to the molecule.



Experimental Protocols

The total synthesis of **kopsinine** has been a subject of significant research, providing insights into its chemical reactivity and the construction of its complex architecture. Below are summaries of key experimental reactions employed in its synthesis.

Intramolecular [4+2]/[3+2] Cycloaddition Cascade

A key strategy in the synthesis of the **kopsinine** core involves a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4]

Methodology: A solution of the tethered 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated to high temperatures (e.g., 180 °C).[4] This initiates an intramolecular Diels-Alder reaction, followed by the loss of N₂ and a subsequent intramolecular 1,3-dipolar cycloaddition to rapidly assemble the pentacyclic core of the molecule.[4]

Chugaev Elimination

A Chugaev elimination was utilized to introduce a key double bond in a synthetic intermediate. [4]

Methodology: A xanthate intermediate, formed from the corresponding alcohol, is heated in a high-boiling solvent such as o-dichlorobenzene (150 °C) or benzene in a sealed tube (130 °C) to effect the syn-elimination, yielding the desired alkene.[4]

Sml₂-Mediated Transannular Radical Cyclization

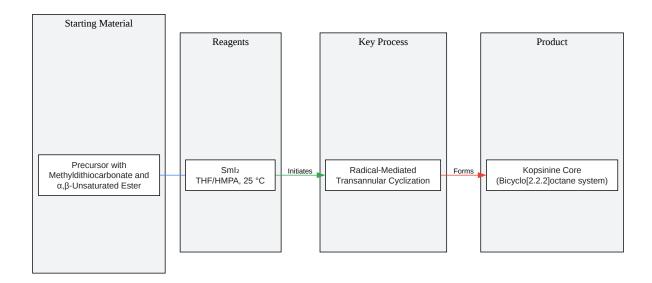
The construction of the characteristic bicyclo[2.2.2]octane core of **kopsinine** was achieved via a samarium(II) iodide-mediated transannular radical cyclization.[4][11]

Methodology: An intermediate containing a methyldithiocarbonate and an α,β-unsaturated ester is treated with samarium(II) iodide (SmI₂) in a mixture of THF and HMPA at room temperature.[4] This promotes a radical-mediated cyclization to form the crucial C2-C21 bond, followed by reduction and diastereoselective protonation.[4]

Visualizations Diagram of a Key Synthetic Transformation



The following diagram illustrates the key SmI₂-mediated transannular radical cyclization step in the total synthesis of **kopsinine**.



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Caption: Key Sml2-mediated cyclization in kopsinine synthesis.

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